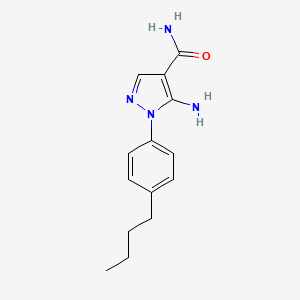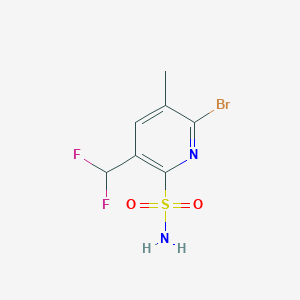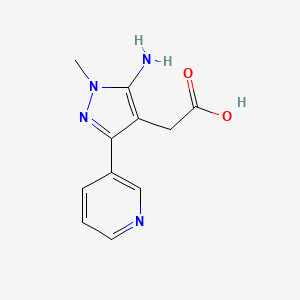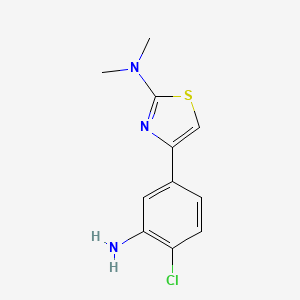
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an aminoethyl group at the 3-position and two methyl groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of a transaminase enzyme to catalyze the conversion of a precursor compound to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of engineered transaminase polypeptides, which have been shown to efficiently convert substrates to the desired product with high enantiomeric excess and conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme catalysis and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a substrate for transaminase enzymes, forming intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different substituents and biological activities.
Uniqueness
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(1-aminoethyl)-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-5-4-6(2)11-9(12)8(5)7(3)10/h4,7H,10H2,1-3H3,(H,11,12) |
Clave InChI |
CTTKJASBPAJUBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)

![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)





![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)




![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
